
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromo group at the second position and a 4-methoxypiperidin-1-yl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Substitution Reaction: The brominated pyridine is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group on the piperidine ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperidine ring.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Stille, or Negishi coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids, or organostannanes.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
Ligand Synthesis: The compound can be used as a building block for the synthesis of ligands in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Drug Discovery: It can be used in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Catalysis: It may serve as a precursor for the development of new catalysts.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine
Comparison:
- 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine has a methyl group instead of a methoxy group, which may result in different steric and electronic effects.
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine contains an ethoxy group, potentially altering its solubility and reactivity.
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine has a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s properties.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-bromo-6-(4-methoxypiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 |
Clé InChI |
IEIMFVONNOXZIC-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(CC1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
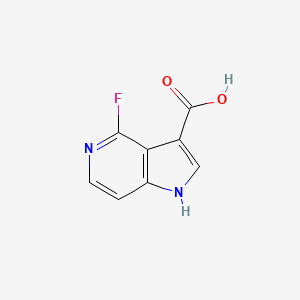
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
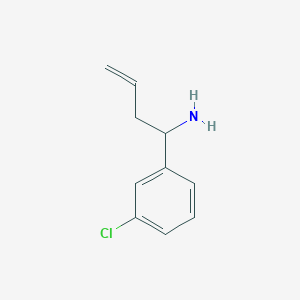
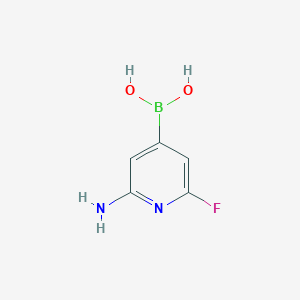
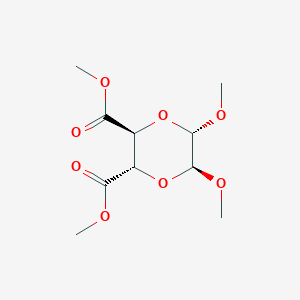
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756523.png)
![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
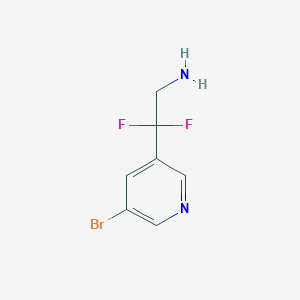
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)


